2-(biphenyl-4-yl)-5-(4-methylphenyl)-4-phenyl-1H-imidazole
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Overview
Description
2-{[1,1’-BIPHENYL]-4-YL}-5-(4-METHYLPHENYL)-4-PHENYL-1H-IMIDAZOLE is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a methylphenyl group, and a phenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-5-(4-METHYLPHENYL)-4-PHENYL-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency in forming carbon-carbon bonds . The process generally involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-5-(4-METHYLPHENYL)-4-PHENYL-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-{[1,1’-BIPHENYL]-4-YL}-5-(4-METHYLPHENYL)-4-PHENYL-1H-IMIDAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-5-(4-METHYLPHENYL)-4-PHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4’-Methylbiphenyl-4-carboxylic acid
- 4,4’-Dimethylbiphenyl
- 1-(2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL)-4-(4-METHYLPHENYL)PYRIMIDIN-1-IUM BROMIDE
Uniqueness
2-{[1,1’-BIPHENYL]-4-YL}-5-(4-METHYLPHENYL)-4-PHENYL-1H-IMIDAZOLE is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of biphenyl, methylphenyl, and phenyl groups attached to an imidazole ring makes it particularly versatile for various applications in research and industry.
Properties
Molecular Formula |
C28H22N2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)-4-phenyl-2-(4-phenylphenyl)-1H-imidazole |
InChI |
InChI=1S/C28H22N2/c1-20-12-14-24(15-13-20)27-26(23-10-6-3-7-11-23)29-28(30-27)25-18-16-22(17-19-25)21-8-4-2-5-9-21/h2-19H,1H3,(H,29,30) |
InChI Key |
STOJFKSFNNLXMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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